molecular formula C13H19ClN2O B8267975 1-(3-Chloro-2-methoxybenzyl)-2-methylpiperazine

1-(3-Chloro-2-methoxybenzyl)-2-methylpiperazine

Cat. No.: B8267975
M. Wt: 254.75 g/mol
InChI Key: BXGGENOTCCLCRB-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methoxybenzyl)-2-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 3-chloro-2-methoxybenzyl group attached to a 2-methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methoxybenzyl)-2-methylpiperazine typically involves the reaction of 3-chloro-2-methoxybenzyl chloride with 2-methylpiperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methoxybenzyl)-2-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Reduced derivatives with the removal of the chlorine atom.

    Substitution: Substituted products where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

1-(3-Chloro-2-methoxybenzyl)-2-methylpiperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methoxybenzyl)-2-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methoxybenzyl chloride
  • 3-Chloro-2-methoxybenzyl alcohol
  • 3-Chloro-2-methoxybenzoic acid

Uniqueness

1-(3-Chloro-2-methoxybenzyl)-2-methylpiperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a 3-chloro-2-methoxybenzyl group makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-[(3-chloro-2-methoxyphenyl)methyl]-2-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-10-8-15-6-7-16(10)9-11-4-3-5-12(14)13(11)17-2/h3-5,10,15H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGGENOTCCLCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=C(C(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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